Product packaging for 2-Bromo-6-fluoropentafluoroethylbenzene(Cat. No.:CAS No. 1447671-65-9)

2-Bromo-6-fluoropentafluoroethylbenzene

Cat. No.: B1652493
CAS No.: 1447671-65-9
M. Wt: 293.00
InChI Key: WNHVQDFBQUTRTH-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research. The distinctive properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—profoundly influence the characteristics of organic molecules. google.comossila.com The introduction of fluorine can alter a molecule's reactivity, stability, and biological activity.

In the pharmaceutical and agrochemical industries, the presence of fluorine is a common feature in many leading products. ossila.com It can enhance metabolic stability, improve bioavailability, and increase the binding affinity of drug candidates to their biological targets. nih.gov Furthermore, organofluorine compounds are integral to materials science, finding use in the development of advanced polymers, liquid crystals, and other materials with unique thermal and electronic properties. google.comresearchgate.net The continuous development of novel fluorination methods has further expanded the accessibility and application of these valuable compounds. ossila.com

Overview of Polyhalogenated Aromatic Systems in Advanced Organic Synthesis

Polyhalogenated aromatic systems are aromatic compounds bearing multiple halogen substituents. These molecules are highly versatile building blocks in advanced organic synthesis. The presence of various halogens (e.g., fluorine, bromine, chlorine, iodine) at different positions on the aromatic ring allows for selective chemical transformations.

For instance, the differential reactivity of carbon-halogen bonds enables sequential cross-coupling reactions, a powerful tool for the construction of complex organic architectures. These reactions are fundamental to the synthesis of pharmaceuticals, functional materials, and natural products. The electronic effects of the halogen substituents also play a crucial role in directing the regioselectivity of subsequent chemical reactions on the aromatic ring.

Contextualization of 2-Bromo-6-fluoropentafluoroethylbenzene within Advanced Organofluorine Research

This compound is a specific example of a polyhalogenated organofluorine aromatic compound. Its structure, featuring a benzene (B151609) ring substituted with a bromine atom, a fluorine atom, and a pentafluoroethyl group, positions it as a molecule of interest in advanced organofluorine research.

The combination of a reactive bromine atom, a directing fluorine atom, and a bulky, electron-withdrawing pentafluoroethyl group suggests its potential as a versatile intermediate in the synthesis of more complex fluorinated molecules. The bromine atom can serve as a handle for introducing various functional groups through cross-coupling reactions. The fluorine atom and the pentafluoroethyl group, with their strong electron-withdrawing nature, are expected to significantly influence the reactivity and properties of the aromatic ring.

While extensive research has been conducted on related compounds such as 2-bromo-6-fluorobenzaldehyde (B104081), specific studies and detailed data for this compound are not widely available in public literature. The information presented herein is based on the established principles of organofluorine chemistry and the known properties of similar polyhalogenated aromatic compounds. Further experimental investigation is required to fully elucidate the specific characteristics and potential applications of this particular molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrF6 B1652493 2-Bromo-6-fluoropentafluoroethylbenzene CAS No. 1447671-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-2-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-4-2-1-3-5(10)6(4)7(11,12)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHVQDFBQUTRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196721
Record name Benzene, 1-bromo-3-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447671-65-9
Record name Benzene, 1-bromo-3-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447671-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 2 Bromo 6 Fluoropentafluoroethylbenzene

Regioselective Functionalization of Polyhalogenated Aromatic Systems

The selective functionalization of specific positions on a polyhalogenated ring like 2-Bromo-6-fluoropentafluoroethylbenzene is a critical challenge in synthetic chemistry. The choice of methodology, including metalation or cross-coupling, allows for precise control over which substituent is modified.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). researchgate.netunblog.fr A DMG, which typically contains a heteroatom with lone pairs, coordinates to a strong lithium base, such as an alkyllithium, thereby increasing the kinetic acidity of the adjacent ortho-protons and directing deprotonation to that site. organic-chemistry.org

In the context of polyhalogenated arenes, the directing ability of a substituent must compete with other reactive pathways. For this compound, the fluorine atom can act as a weak DMG. However, the strongly electron-withdrawing pentafluoroethyl group significantly increases the acidity of the adjacent aromatic proton (at the C3 position). The reaction's outcome is heavily dependent on the base used. uwindsor.ca While strong alkyllithium bases like n-BuLi or s-BuLi are common, they can also participate in competing halogen-metal exchange. uwindsor.ca Sterically hindered lithium amide bases, such as lithium tetramethylpiperidide (LiTMP), are often employed to favor deprotonation over other pathways. uwindsor.ca The coordination of the base is a critical step, leading to the formation of an ortho-lithiated species that can be trapped by various electrophiles. researchgate.net

Table 1: Common Bases and Conditions for Directed ortho-Metalation

Base Common Additive Typical Temperature Solvent Characteristics
n-Butyllithium (n-BuLi) TMEDA -78 °C to 0 °C THF, Diethyl ether Highly common, but can engage in halogen exchange. uwindsor.ca
sec-Butyllithium (s-BuLi) TMEDA -78 °C to -40 °C THF, Diethyl ether More reactive than n-BuLi; often used for less acidic protons. uwindsor.ca
tert-Butyllithium (t-BuLi) None -78 °C THF, Diethyl ether Very strong and sterically hindered base. uwindsor.ca
Lithium Diisopropylamide (LDA) None -78 °C to 0 °C THF A non-nucleophilic base, useful when avoiding addition reactions. uwindsor.ca

This table presents generalized information for DoM reactions and is not specific to this compound.

Halogen-metal exchange is a rapid and efficient method for generating organometallic reagents from aryl halides. In polyhalogenated systems, the rate of exchange typically follows the order I > Br > Cl > F. For a molecule like this compound, treatment with an organolithium reagent like n-BuLi at low temperatures would overwhelmingly favor bromine-lithium exchange over any reaction at the C-F bond or C-H bond. uwindsor.ca This process is often faster than directed ortho-metalation, especially when using alkyllithium bases. uwindsor.ca

The resulting aryllithium species, with the lithium positioned where the bromine was, is a potent nucleophile and can be reacted with a wide array of electrophiles (e.g., CO₂, aldehydes, ketones, silyl (B83357) halides) to introduce new functional groups with high regioselectivity. Similarly, bromine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) can generate the corresponding Grignard reagent, which serves as a valuable intermediate for subsequent reactions, including cross-coupling.

The carbon-bromine bond in this compound is the most suitable site for palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to constructing complex aromatic structures by selectively forming new bonds at the C-Br position while leaving the more robust C-F and C-C2F5 bonds intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is widely used for the formation of biaryl compounds. The high reactivity of the C-Br bond allows for selective coupling.

Stille Coupling: This method utilizes an organostannane (organotin) reagent to couple with the aryl bromide. A key advantage of Stille coupling is its tolerance for a wide variety of functional groups.

Negishi Coupling: In this reaction, a pre-formed organozinc reagent is coupled with the aryl halide. Organozinc reagents are generally more reactive than their boron or tin counterparts, which can be advantageous in certain cases.

The success of these reactions relies on the careful selection of the catalyst, ligands, base, and solvent to achieve high yield and selectivity.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

Component Example Purpose
Aryl Halide This compound The electrophilic coupling partner.
Boron Reagent Phenylboronic acid The nucleophilic coupling partner.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the oxidative addition and reductive elimination cycle.
Ligand SPhos, XPhos, PPh₃ Stabilizes the palladium center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boron reagent and facilitates the transmetalation step.

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction kinetics. |

This table illustrates typical components for a Suzuki-Miyaura reaction; optimal conditions would require experimental screening.

Reactivity of Bromine and Fluorine Substituents in Electrophilic and Nucleophilic Processes

The electronic character of the halogen substituents and the perfluoroethyl group dictates the molecule's behavior in substitution reactions. The electron-deficient nature of the ring favors nucleophilic attack, while making it highly resistant to electrophilic attack.

The aromatic ring of this compound is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the powerful electron-withdrawing nature of the pentafluoroethyl group. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the intermediate and the transition state leading to it. The C-F bond at the C6 position is particularly activated because it is ortho to the potent C2F5 activating group. Therefore, treatment of this compound with a strong nucleophile (e.g., alkoxides, amines, thiols) would be expected to result in the selective displacement of the C6-fluorine atom.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. masterorganicchemistry.com However, the benzene (B151609) ring in this compound is exceptionally electron-deficient, or "deactivated," due to the presence of three strongly deactivating groups: -Br, -F, and -C2F5. uci.edu

Halogens (-Br, -F): These are deactivating groups due to their strong inductive electron withdrawal. libretexts.org Paradoxically, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion) formed during attack at those positions. uci.edulibretexts.org

Perfluoroalkyl Groups (-C2F5): The pentafluoroethyl group is a powerful deactivator due to its immense inductive effect and lacks any capacity for resonance donation. It acts as a meta-director. libretexts.org

Table 3: Summary of Substituent Effects in Electrophilic Aromatic Substitution

Substituent Group Effect on Reactivity Directing Influence Mechanism of Effect
-F, -Br Deactivating Ortho, Para Strong inductive withdrawal, moderate resonance donation. uci.edulibretexts.org

| -C₂F₅ | Strongly Deactivating | Meta | Strong inductive withdrawal, no resonance donation. libretexts.org |

Transformations Involving the Pentafluoroethyl Moiety

The pentafluoroethyl (C2F5) group is characterized by its high chemical stability, a consequence of the strength of the carbon-fluorine bonds. This inherent stability makes transformations of the pentafluoroethyl moiety challenging and often requires harsh reaction conditions. Research into the reactivity of the pentafluoroethyl group on aromatic rings, including this compound, is an area of specialized interest within organofluorine chemistry. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the aromatic ring, but direct transformations of the perfluoroalkyl chain itself are less common.

Functional Group Interconversions on the Perfluoroalkyl Chain

Detailed research findings on the functional group interconversions specifically on the perfluoroalkyl chain of this compound are not extensively documented in publicly available scientific literature. The chemical inertness of the C-F bonds in the pentafluoroethyl group makes such transformations synthetically difficult.

Generally, reactions involving the cleavage of C-F bonds on a perfluoroalkyl chain attached to an aromatic ring are rare and would likely require forcing conditions or specialized reagents. Analogous transformations on other perfluoroalkyl aromatic compounds suggest that any such interconversions would be highly dependent on the specific reagents and reaction conditions employed. However, without specific studies on this compound, any discussion remains speculative.

Advanced Derivatization Reactions for Enhanced Analysis and Further Synthesis

Advanced derivatization of this compound, either for the purpose of enhancing its analytical detection or for creating new derivatives for further synthetic applications, is not a widely reported field of study. Derivatization strategies are often employed to improve the volatility or detectability of compounds for analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The development of such derivatization reactions would likely focus on the reactive sites of the molecule, which are the bromo and fluoro substituents on the aromatic ring, rather than the inert pentafluoroethyl group. These positions would be more susceptible to substitution or coupling reactions, allowing for the introduction of a variety of functional moieties.

Computational Chemistry and Theoretical Studies of 2 Bromo 6 Fluoropentafluoroethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of aromatic systems. A typical approach would involve using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for halogenated organic molecules. researchgate.netnih.gov

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.

For 2-Bromo-6-fluoropentafluoroethylbenzene, the benzene (B151609) ring is expected to be nearly planar. The primary conformational flexibility arises from the rotation of the pentafluoroethyl (–C2F5) group around the C–C bond connecting it to the aromatic ring. Due to the steric bulk of the –C2F5 group and the adjacent bromine atom, it is anticipated that the lowest energy conformation would orient the ethyl group to minimize steric clash. DFT calculations would precisely determine the dihedral angles defining this orientation and quantify the energy barriers for rotation. The predicted bond lengths and angles would reflect the electronic effects of the substituents. For instance, the C–Br and C–F bonds will have characteristic lengths, and the bond angles within the benzene ring may show slight distortions from the ideal 120° of benzene due to the steric and electronic influence of the bulky and electronegative substituents.

Table 1: Representative Geometric Parameters for Halogenated and Perfluoroalkylated Benzenes based on DFT Calculations. (Note: These are typical values from studies on analogous compounds and serve as an estimation for this compound.)

ParameterBondTypical Bond Length (Å)ParameterBond AngleTypical Bond Angle (°)
C-C (aromatic)C-C1.39 - 1.40C-C-C (aromatic)C-C-C118 - 121
C-BrC-Br~1.89C-C-BrC-C-Br~120
C-F (aromatic)C-F~1.35C-C-FC-C-F~120
C-C (alkyl)Ar-C~1.51C(ar)-C(ar)-C(alkyl)C-C-C~121
C-F (alkyl)C-F1.34 - 1.36F-C-FF-C-F~109

Data synthesized from findings in related computational studies on halogenated benzenes. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy relates to electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In this compound, the presence of multiple highly electronegative fluorine atoms and a bromine atom is expected to have a profound electron-withdrawing effect. This would significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzene. A lower LUMO energy would make the molecule more susceptible to nucleophilic attack. The HOMO-LUMO gap would likely be substantial, indicating high chemical stability, but the lowered LUMO would be the dominant factor in its reactions with electron-rich species.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. (Note: These values are illustrative, based on trends observed in polyhalogenated aromatic compounds.)

Molecular OrbitalEnergy (eV)Implication
HOMO-7.5 to -8.5Low energy indicates poor electron-donating ability.
LUMO-1.0 to -2.0Low energy suggests high susceptibility to nucleophilic attack.
HOMO-LUMO Gap6.0 to 7.0A large gap suggests high kinetic stability.

Values extrapolated from general principles and data for related compounds. nih.govmdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, making it an intuitive tool for predicting reactive sites. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show several key features:

Negative Potential: Concentrated on the electronegative fluorine atoms of both the aromatic ring and the pentafluoroethyl group. A diffuse negative potential would also be present above and below the plane of the electron-rich π-system of the benzene ring.

Positive Potential: A significant region of positive potential, known as a "sigma-hole" (σ-hole), would be located on the outer side of the bromine atom, along the axis of the C–Br bond. researchgate.net This positive region is a key feature that enables halogen bonding interactions. The hydrogen atoms on the ring would also exhibit moderately positive potential.

Electron-Deficient Ring: Due to the strong inductive withdrawal by the substituents, the carbon framework of the aromatic ring, particularly the carbons bonded to halogens, would be relatively electron-deficient compared to benzene.

This map would predict that nucleophiles would preferentially attack the carbon atoms of the ring or the σ-hole of the bromine atom, while electrophiles would have limited favorable sites for attack.

Mechanistic Investigations of Reaction Pathways

Beyond static properties, computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. rsc.org This involves identifying and calculating the energies of all relevant species along a reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, DFT calculations can map out the entire potential energy surface. In a hypothetical SNAr reaction, where a nucleophile replaces the fluorine or bromine atom, computational models would locate the structure of the high-energy transition state leading to the formation of a stabilized intermediate (a Meisenheimer complex). The geometry of this transition state—the bond lengths being formed and broken—provides a detailed picture of the reaction process. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of the reaction under different conditions.

A key challenge in the chemistry of polyhalogenated compounds is controlling regioselectivity—that is, which halogen or hydrogen atom reacts. nih.govacs.org Computational models are exceptionally useful for this purpose. For this compound, a synthetic reaction like a Suzuki coupling could potentially occur at either the C-Br or C-F bond.

By calculating the activation energies for the oxidative addition of a palladium catalyst to the C–Br bond versus the C–F bond, a clear prediction of the reaction's outcome can be made. It is well-established that the C–Br bond is weaker and generally more reactive in such cross-coupling reactions than the C-F bond. Computational studies would quantify this difference, showing a significantly lower energy barrier for the C-Br bond cleavage pathway, thus explaining the expected high regioselectivity. researchgate.net Similarly, for substitution at the C-H bonds, the relative energies of the transition states for attack at each of the three available positions would determine the preferred site of reaction, taking into account both the electronic directing effects of the existing substituents and steric hindrance from the bulky pentafluoroethyl group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. Given the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, ¹⁹F NMR provides detailed information about the chemical environment of fluorine atoms within a molecule. Computational methods, especially Density Functional Theory (JWT), have become central to predicting NMR chemical shifts, aiding in the assignment of complex spectra. nih.govresearchgate.net

For a molecule like this compound, which contains multiple distinct fluorine environments, theoretical calculations are crucial for assigning the signals in its ¹⁹F NMR spectrum. The prediction of these chemical shifts typically involves a multi-step process:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a selected level of theory, such as the B3LYP functional with a basis set like 6-31+G(d,p). nih.gov This process calculates the optimal bond lengths, bond angles, and dihedral angles.

NMR Shielding Calculation: Once the optimized geometry is obtained, the magnetic shielding constants for each nucleus (e.g., ¹⁹F, ¹³C, ¹H) are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Chemical Shift Prediction: The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically CFCl₃ for ¹⁹F NMR, according to the equation: δ = σ_ref - σ_iso. To improve accuracy, linear scaling methods are often applied. These methods correct for systematic errors in the calculations by correlating the computed shielding constants of a training set of molecules with their experimental chemical shifts. nih.gov

For this compound, one would expect distinct signals for the aromatic fluorine, the α-CF₂ group, and the β-CF₃ group of the pentafluoroethyl substituent. The precise chemical shifts would be influenced by the electronic effects of the bromine atom and the interplay of steric and electronic interactions between the substituents.

Table 1: Hypothetical Predicted ¹⁹F NMR Chemical Shifts for this compound

Fluorine Atom PositionPredicted Chemical Shift (δ, ppm) vs. CFCl₃
Aromatic Fluorine (C6-F)-110 to -125
Pentafluoroethyl (α-CF₂)-80 to -95
Pentafluoroethyl (β-CF₃)-70 to -85

Note: These values are hypothetical and based on typical ranges for similar structural motifs. Actual values would require specific DFT calculations.

Advanced Computational Methodologies and Modeling for Fluorinated Derivatives

Beyond routine NMR predictions, advanced computational methodologies offer deeper insights into the structure, reactivity, and electronic properties of fluorinated benzene derivatives. These methods are essential for understanding the subtle effects of fluorination on aromatic systems.

Density Functional Theory (DFT) is a workhorse in this field, offering a favorable balance between computational cost and accuracy. researchgate.net For halogenated benzenes, various functionals can be employed to study their molecular and electronic structures. nih.gov For instance, hybrid functionals like B3LYP and range-separated functionals such as ωB97XD are often used. rsc.orgrsc.org The choice of basis set is also critical, with Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) being common choices. nih.govrsc.org

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant.

For a molecule like this compound, these advanced methods can be used to model various aspects:

Conformational Analysis: The rotational barrier of the pentafluoroethyl group can be calculated to understand its preferred orientation relative to the aromatic ring.

Electronic Properties: Parameters such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charges can be computed to understand the molecule's reactivity and intermolecular interactions.

Vibrational Spectroscopy: Theoretical calculations can predict infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound.

The inclusion of solvent effects is another critical aspect of advanced modeling, as many spectroscopic measurements are performed in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, can account for the bulk effects of the solvent on the molecule's properties and predicted spectra. nih.govresearchgate.net For more detailed studies, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed to investigate specific solute-solvent interactions.

Table 2: Computational Methodologies for Studying Fluorinated Benzenes

MethodologyApplicationTypical Level of Theory
Density Functional Theory (DFT)Geometry optimization, NMR/IR spectra prediction, electronic structure analysisB3LYP/6-31+G(d,p), ωB97XD/aug-cc-pVDZ
Ab initio (MP2, CCSD(T))High-accuracy energy calculations, benchmarking DFT results, studying electron correlationMP2/aug-cc-pVDZ, CCSD(T)/cc-pVTZ
Solvation Models (PCM, SMD)Simulating solvent effects on molecular properties and spectraIntegrated with DFT or ab initio calculations
Natural Bond Orbital (NBO)Analyzing charge distribution, donor-acceptor interactions, and hyperconjugative effectsPerformed as a post-processing step on a converged wavefunction

Role As a Chemical Building Block in Advanced Organic Synthesis

Precursors for the Synthesis of Novel Polyfluorinated Aromatic Compounds

The bromine atom in 2-Bromo-6-fluoropentafluoroethylbenzene is a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex polyfluorinated aromatic systems, such as biaryls and polyaryls, which are core structures in many advanced materials.

Detailed research has demonstrated that bromoarenes bearing electron-withdrawing fluoroalkyl groups are excellent substrates in a variety of coupling reactions. The electron-deficient nature of the aromatic ring in this compound enhances the reactivity of the C-Br bond towards oxidative addition to a low-valent transition metal catalyst, which is often the rate-determining step in catalytic cycles like those of Suzuki, Stille, Heck, and Sonogashira couplings.

For instance, in a Suzuki-Miyaura coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield a novel fluorinated biaryl. The resulting compounds, which combine the structural motifs of the two coupling partners, can be designed to have specific electronic and photophysical properties.

Reaction Type Reactant Catalyst/Reagents Potential Product Class
Suzuki-Miyaura CouplingArylboronic AcidPd catalyst, BasePolyfluorinated Biaryls
Stille CouplingOrganostannanePd catalystPolyfluorinated Biaryls
Heck CouplingAlkenePd catalyst, BasePolyfluorinated Styrenes
Sonogashira CouplingTerminal AlkynePd/Cu catalyst, BasePolyfluorinated Tolanes
Buchwald-Hartwig AminationAminePd catalyst, BasePolyfluorinated Anilines

These synthetic methodologies enable the creation of a diverse library of polyfluorinated aromatic compounds from a single, readily accessible building block.

Scaffold for Complex Molecular Architectures and Scaffolds

The rigid benzene (B151609) core of this compound, combined with its distinct reactive sites, makes it an ideal scaffold for the synthesis of complex, three-dimensional molecular architectures. The term "scaffold" here refers to a core molecular framework upon which additional chemical functionality can be built in a controlled and predictable manner.

The sequential and regioselective functionalization of the C-Br and C-F bonds allows for the stepwise introduction of different substituents. For example, the bromo group can be transformed first via a cross-coupling reaction, and the resulting product can then undergo a subsequent reaction at the fluorine-substituted position. This fluorine atom, positioned ortho to the bulky and electron-withdrawing pentafluoroethyl group, can be susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, particularly with strong nucleophiles.

This stepwise approach is crucial for building complex molecules where precise control over the substitution pattern is required. An example of such complex architectures includes the synthesis of substituted triptycenes or calixarenes, where polyhalogenated benzenes are used as starting materials to construct the intricate multi-aromatic framework. While direct synthesis of such molecules from this compound is not widely reported, its structural features are analogous to precursors used in these syntheses.

Applications in the Synthesis of Advanced Functional Materials

The incorporation of fluorine atoms and perfluoroalkyl groups into organic molecules can dramatically alter their physical and electronic properties. This makes fluorinated compounds highly valuable in the development of advanced functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

This compound is an attractive building block for these applications for several reasons:

Tunable Electronic Properties: The strong electron-withdrawing nature of the pentafluoroethyl group can lower the HOMO and LUMO energy levels of a conjugated system, which is a key strategy in designing materials for electronic devices.

Modified Mesomorphic Properties: In the context of liquid crystals, the introduction of a terminal pentafluoroethyl group can influence the mesophase behavior and induce or enhance properties like a negative dielectric anisotropy. Research on fluorinated tolanes and biaryls has shown that terminal fluoroalkyl chains are instrumental in controlling the liquid crystalline properties.

The synthesis of these materials often involves the cross-coupling strategies mentioned in section 6.1 to build a conjugated core, with the this compound unit serving as a key terminal or internal component that imparts the desired fluorinated character.

Material Class Synthetic Strategy Role of this compound Resulting Property
Liquid CrystalsSuzuki or Sonogashira couplingIntroduction of a terminal fluoroalkyl groupNegative dielectric anisotropy, modified mesophases
OLED MaterialsCross-coupling to form conjugated polymers or small moleculesTuning of HOMO/LUMO levels, improved stabilityEnhanced charge transport, color tuning, increased efficiency
Organic PhotovoltaicsStille or Heck coupling to form donor-acceptor polymersElectron-accepting building blockImproved electron mobility, higher open-circuit voltage

Intermediates for the Creation of Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of immense importance in medicinal and agricultural chemistry, as the fluorine atoms can modulate the compound's metabolic stability, binding affinity, and bioavailability. The ortho-bromo-fluoro substitution pattern on this compound provides a classic platform for the synthesis of fluorinated heterocycles through cyclization reactions.

The general strategy involves the transformation of the bromo group into a functionality that can act as an intramolecular nucleophile. This nucleophile can then attack the carbon atom bearing the fluorine, leading to a ring-closing SNAr reaction and the formation of a new heterocyclic ring.

For example, the bromo group can be converted to an amino, hydroxyl, or thiol group through various synthetic methods. Subsequent intramolecular cyclization would lead to the formation of fluorinated benzofurans, benzothiophenes, or indoles, all of which are privileged scaffolds in drug discovery. The pentafluoroethyl group would remain as a substituent on the newly formed heterocyclic system, imparting its unique properties to the final molecule.

Future Research Directions and Challenges in 2 Bromo 6 Fluoropentafluoroethylbenzene Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Polyhalogenated Fluorinated Aromatics

The synthesis of complex polyhalogenated aromatics has traditionally relied on methods that are often harsh and inefficient. The future of this field hinges on the development of greener and more efficient synthetic strategies. researchgate.netnih.gov Modern approaches are moving towards organometallic, photochemical, and electrochemical reactions to construct these intricate molecular architectures. researchgate.netnih.gov For a molecule such as 2-Bromo-6-fluoropentafluoroethylbenzene, these advanced methods could provide pathways that offer greater control over regioselectivity and functional group tolerance compared to classical approaches.

Key areas for development include:

Late-Stage Functionalization: Introducing fluorine and perfluoroalkyl groups at a late stage of a synthesis is a significant challenge. cas.cn New catalytic systems, particularly those involving transition metals, are being explored to enable the direct C-H fluorination and perfluoroalkylation of aromatic rings, which could simplify synthetic routes to complex molecules.

Photoredox and Electrochemical Catalysis: These methods offer alternative energy inputs for generating reactive intermediates under mild conditions. researchgate.netnih.gov They hold promise for activating otherwise inert bonds and for forming the carbon-pentafluoroethyl bond without the need for pre-functionalized starting materials or harsh reagents.

Sustainable Reagents: A major challenge in organofluorine chemistry is the reliance on specialized and often hazardous fluorinating agents. Research is focused on utilizing simpler, more abundant fluorine sources and developing catalytic cycles that regenerate the active fluorinating species.

Table 1: Comparison of Synthetic Methodologies for Polyhalogenated Aromatics

Methodology Advantages Challenges Relevance to this compound
Traditional (e.g., Halex, Diazotization) Well-established procedures. Harsh conditions, poor functional group tolerance, stoichiometric reagents. Foundational but limited for complex derivative synthesis.
Transition-Metal Catalysis High selectivity, mild reaction conditions, broad substrate scope. Catalyst cost and sensitivity, ligand design for specific transformations. Enabling selective cross-coupling at the bromine site or C-H functionalization.
Photoredox Catalysis Uses visible light as a sustainable energy source, extremely mild conditions. Requires specific photocatalysts, can have quantum yield limitations. Ideal for radical-mediated pentafluoroethylation or fluorination reactions.
Electrochemistry Avoids chemical oxidants/reductants, precise control over reaction potential. Requires specialized equipment, electrode passivation can be an issue. Offers a green method for generating reactive fluorinating species or radical ions.

Exploration of Unprecedented Reactivity and Selectivity Patterns

The electronic environment of the aromatic ring in this compound is significantly influenced by the presence of three distinct halogen-containing substituents. The interplay between the inductively withdrawing fluorine and pentafluoroethyl groups and the versatile bromine atom could lead to novel reactivity.

Future research should focus on:

Selective Cross-Coupling: The carbon-bromine bond is a prime site for modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Investigating the selective functionalization at this position without disturbing the C-F or C-C2F5 bonds is crucial for creating a library of derivatives.

Directed C-H Functionalization: The fluorine and pentafluoroethyl groups may act as directing groups for electrophilic or metal-catalyzed C-H activation at specific positions on the aromatic ring, enabling the introduction of new functional groups with high regioselectivity.

C-F Bond Activation: While challenging, the selective activation of the aromatic C-F bond for nucleophilic substitution would open up new avenues for derivatization. This typically requires highly specialized reagents or catalytic systems capable of breaking one of the strongest bonds in organic chemistry.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of polyfluorinated compounds often involves highly exothermic reactions and the use of hazardous reagents. europa.eu Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages in safety and efficiency over traditional batch processes. europa.eutcichemicals.comnih.govthieme-connect.de

The integration of flow chemistry can address several challenges:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. europa.euthieme-connect.de This is particularly important when handling reactive fluorinating agents or conducting highly energetic nitration reactions. europa.eu

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing the formation of hot spots and enabling precise temperature control for highly exothermic fluorination reactions. europa.euthieme-connect.de

Process Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and the on-demand synthesis of derivatives with high reproducibility. tcichemicals.comnih.gov This accelerates the discovery of optimal synthetic routes and the production of compound libraries for further study.

Table 2: Advantages of Flow Chemistry for Polyhalogenated Aromatic Synthesis

Feature Benefit in Flow Chemistry Implication for this compound
Heat Transfer Rapid dissipation of heat prevents thermal runaways. europa.eu Safe execution of potentially highly exothermic fluorination or nitration reactions.
Mass Transfer Efficient mixing of reagents and phases. tue.nl Improved reaction rates and yields, especially in gas-liquid reactions.
Safety Small reactor volume limits the amount of hazardous material. europa.euthieme-connect.de Reduced risk when using toxic or explosive reagents common in fluorination.
Scalability Scaling up is achieved by running the system for longer, not by changing reactor size. thieme-connect.de Predictable and reliable scale-up from laboratory to production quantities.
Automation Computer-controlled systems for precise reagent delivery and condition screening. Rapid optimization of synthetic steps for creating derivatives.

Advanced Computational Design of Derivatives with Tunable Reactivity Profiles

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. nih.govresearchgate.net For derivatives of this compound, methods like Density Functional Theory (DFT) can be employed to guide synthetic efforts.

Future computational studies could focus on:

Predicting Regioselectivity: Calculating parameters such as condensed Fukui functions and mapping electrostatic potential can predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring. nih.govresearchgate.net This can help in designing reactions that yield a specific isomer.

Calculating Reaction Barriers: Computational modeling can determine the activation energies for different potential reaction pathways, allowing researchers to identify the most favorable conditions for a desired transformation. nih.gov

Designing Novel Derivatives: By computationally modifying the structure of this compound (e.g., replacing the bromine with other groups), it is possible to screen for derivatives with specific electronic properties, such as tailored HOMO/LUMO levels, which are important for applications in materials science.

Addressing Current Limitations in Polyhalogenated Organofluorine Chemistry

Despite significant progress, several overarching challenges remain in the field of polyhalogenated organofluorine chemistry.

Key limitations to be addressed include:

Reagent Availability and Cost: Many advanced fluorinating and perfluoroalkylating reagents are expensive, require multi-step synthesis, and can be sensitive to air and moisture. researchgate.netnih.gov The development of cheaper and more robust reagents is crucial for making these compounds more accessible.

Selective Defluorination: While much effort is focused on creating C-F bonds, the selective breaking of these bonds to create partially fluorinated compounds is an underdeveloped area. New methods for controlled hydrodefluorination or other transformations are needed.

Environmental Persistence: The strength of the carbon-fluorine bond makes many polyfluorinated compounds highly resistant to degradation, leading to concerns about their environmental persistence. nih.gov A future challenge is to design highly functional fluorinated molecules that also have a built-in mechanism for eventual environmental degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.